molecular formula C10H16N2O2S B086087 3-amino-N,N-diethylbenzenesulfonamide CAS No. 10372-41-5

3-amino-N,N-diethylbenzenesulfonamide

Cat. No. B086087
CAS RN: 10372-41-5
M. Wt: 228.31 g/mol
InChI Key: CTBWWPIIRKWDDL-UHFFFAOYSA-N
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Description

3-amino-N,N-diethylbenzenesulfonamide is a chemical compound synthesized from specific precursors through a series of chemical reactions. It belongs to the class of benzenesulfonamides, which are known for their diverse applications in various chemical and pharmaceutical fields.

Synthesis Analysis

The synthesis of similar benzenesulfonamides typically involves several steps starting from primary amines or nitro compounds. For example, 3-Amino-4-aminomethylbenzenesulfonate was synthesized from o-nitrotoluene by sulfonation, photochloration, Hoffmann amination, and hydrazine hydrate reduction (Jiang Du-xiao, 2005). Similarly, a general strategy for the synthesis of amino-(N-alkyl)benzenesulfonamides involves direct N-alkylation of aminobenzenesulfonamides with alcohols (Lei Lu et al., 2015).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often studied using experimental and computational methods. For instance, N-(12-amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide was analyzed using DFT/B3LYP functional with the 6-311G(d,p) basis set, revealing insights into its electronic structure and molecular geometry (C. Alaşalvar et al., 2018).

Chemical Reactions and Properties

Benzenesulfonamides can participate in various chemical reactions. For example, bis(3-aminobenzenesulfonato-N)-diaqua-bis(N,N’-dimethylformamide-O)-copper(II) involves the reaction of 3-aminobenzenesulfonic acid with Cu(NO3)2·2.5H2O in H2O/DMF, forming a complex with interesting properties (S. Hazra & A. Karmakar, 2023).

Physical Properties Analysis

The physical properties of benzenesulfonamides, such as solubility, melting point, and crystalline structure, are crucial for their application. The different crystalline forms of sulfapyridine, a similar compound, show diverse physical properties, indicating the importance of molecular conformation (I. Bar & J. Bernstein, 1985).

Chemical Properties Analysis

The chemical properties of benzenesulfonamides, including reactivity, stability, and interaction with other molecules, are influenced by their molecular structure. For instance, the study of 2,4-dinitrobenzenesulfonamides illustrates their versatility in preparing secondary amines and protecting amines, highlighting the chemical adaptability of the sulfonamide group (T. Fukuyama et al., 1997).

Scientific Research Applications

  • Antitumor Applications : Certain sulfonamide compounds have shown promise in antitumor therapy. For instance, N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070) have been identified as potent cell cycle inhibitors and have progressed to clinical trials (Owa et al., 2002).

  • Synthesis of Complex Molecules : A methodology for the direct synthesis of amino-(N-alkyl)benzenesulfonamides via direct N-alkylation of aminobenzenesulfonamides with alcohols has been developed. This technique has potential in recognizing different types of amino groups in complex molecular syntheses (Lu et al., 2015).

  • Anti-HIV Activity : N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives have been synthesized as potential anti-HIV agents. Some of these compounds showed promising in vitro anti-HIV-1 activity (Brzozowski & Sa̧czewski, 2007).

  • Photodynamic Therapy for Cancer Treatment : New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized. These compounds, with their high singlet oxygen quantum yield, show potential for use in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

  • Antimicrobial and Cytotoxic Activity : A series of 3-aminobenzenesulfonamide derivatives have been synthesized and screened for their antimicrobial and cytotoxic activities. Some compounds exhibited significant activity against various pathogens and cancer cell lines (Qandil et al., 2010).

Safety And Hazards

The safety information available indicates that 3-amino-N,N-diethylbenzenesulfonamide may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-amino-N,N-diethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-3-12(4-2)15(13,14)10-7-5-6-9(11)8-10/h5-8H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBWWPIIRKWDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387993
Record name 3-Amino-N,N-diethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N,N-diethylbenzenesulfonamide

CAS RN

10372-41-5
Record name 3-Amino-N,N-diethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-N,N-diethylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The N,N-diethyl-3-(nitro)benzenesulfonamide (3.9 g) was dissolved in methanol (60 ml) and, after an addition of conc. hydrochloric acid (10 ml), reduced iron (4.2 g) was added and the mixture was stirred at room temperature for 2 hours. After filtration, methanol was evaporated under a reduced pressure and the residue was made basic with an addition of 4N sodium hydroxide. The iron oxide precipitated was separated by filtration, washed with methylene chloride (50 ml). Also the filtrate was extracted with methylene (50 ml×2) and combined with the methylene chloride washing, followed by drying over anhydrous sodium sulfate. Evaporation of the solvent gave N,N-diethyl-3-(amino)benzenesulfonamide (3.0 g) (m.p. 82°-84° C.).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
reduced iron
Quantity
4.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ML Di Gioia, A Leggio, IF Guarino, V Leotta, E Romio… - Tetrahedron letters, 2015 - Elsevier
A rapid and efficient single-step synthesis of substituted anilines has been developed. The aromatic nitro compounds were reduced by using reducing systems generated by the action …
Number of citations: 23 www.sciencedirect.com
E Romio, R Bartolini, A Liguori - 2016 - dspace.unical.it
Peptides are naturally found in animals, plants, and microorganisms and are of great interest to medicine, pharmacology, and the food industry. Endogenous peptides exert antibiotic …
Number of citations: 2 dspace.unical.it

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